3-(4-Bromophenyl)-1-ethylpiperazine
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Overview
Description
3-(4-Bromophenyl)-1-ethylpiperazine, or 3-BEP, is a synthetic compound with a wide range of applications in research and development. It is an aromatic heterocyclic compound, consisting of a bromophenyl group linked to an ethylpiperazine group. 3-BEP is an important compound in the study of biochemistry and physiology, and has been used in research studies on the effects of drugs and other compounds on the body. The compound has also been used in the synthesis of other compounds.
Scientific Research Applications
1. Biochemical Modeling and Catalysis
3-(4-Bromophenyl)-1-ethylpiperazine, through its derivatives, contributes to modeling the active site of type 3 copper proteins. This is pivotal in understanding the enzymatic processes and enhancing the activity of catalysts. For instance, certain bromophenol-based ligands with piperazine arms have been utilized to create dicopper(II) complexes. These complexes serve as models to study the influence of a thioether group near the metal site on catecholase activity, which is crucial for mimicking the action of certain enzymes (Merkel et al., 2005).
2. Medicinal Chemistry and Drug Development
Compounds with the this compound structure have been investigated for their potential as butyrylcholinesterase inhibitors. For instance, derivatives containing 4-ethylpiperazine side chains showed promise in inhibiting butyrylcholinesterase, which is significant for conditions like Alzheimer's disease. Furthermore, molecular docking and dynamics simulations have been used to predict the binding mode and stability of these compounds, underscoring their potential in drug development (Işık et al., 2022).
3. Cancer Research
Derivatives of this compound have shown promising results in cancer research. A novel bromophenol derivative, for instance, demonstrated significant anticancer activities against lung cancer cell lines. It induced cell cycle arrest and apoptosis through pathways involving ROS and signaling cascades, highlighting the potential for these compounds in developing new anticancer drugs (Guo et al., 2018).
4. Antimicrobial and Fungicidal Applications
Some derivatives of this compound exhibit significant inhibitory activities against a broad spectrum of fungi, indicating potential use as novel fungicides. Investigations into the structure-activity relationship of these molecules, aided by DFT calculations and molecular electrostatic potential mapping, are crucial for understanding and enhancing their antimicrobial properties (Cvetković et al., 2019).
5. Material Science and Organic Synthesis
Derivatives of this compound are also significant in material science and organic synthesis. For instance, they have been used in the synthesis of complex molecules and in studying molecular structures and interactions. These compounds offer valuable insights into the packing modes of molecules and the effects of substituents on molecular conformation, which is fundamental in material science and drug design (Zhou et al., 2017).
Mechanism of Action
Target of Action
The compound 3-(4-Bromophenyl)-1-ethylpiperazine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
It’s worth noting that indole derivatives, which include this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they have been found to inhibit the enzymatic activity of thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB) .
Result of Action
One compound with a similar structure, 1-(2-(1h-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, has been shown to have potent activity against hiv-1 .
properties
IUPAC Name |
3-(4-bromophenyl)-1-ethylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEGRBYLTRRLJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.